S-Allyl-DL-cysteine Sulfoxide

Antioxidant Activity DPPH Assay Selenium-Enriched Garlic

Researchers studying necroptosis-mediated cardiomyocyte death often face confounding effects from multi-target garlic compounds. Alliin (CAS 556-27-4) provides a pathway-specific solution: • Inhibits necroptosis via RIP1/RIP3 pathway; reduces infarct area in MI models at 20-40 mg/kg. • Stable, odorless precursor to allicin; requires enzymatic conversion for controlled activation. • ≥98% HPLC purity with COA; verified absence of allicin contamination. Ideal for cardiovascular research and controlled-release formulation development.

Molecular Formula
Molecular Weight 177.22
Cat. No. B1578932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Allyl-DL-cysteine Sulfoxide
Molecular Weight177.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Allyl-DL-cysteine Sulfoxide (Alliin) – Chemical Identity and Procurement-Relevant Baseline Data


S-Allyl-DL-cysteine sulfoxide (commonly referred to as alliin) is the primary S-alk(en)yl-L-cysteine sulfoxide found in intact garlic (Allium sativum L.), typically comprising approximately 1.29% of fresh garlic by weight [1]. This odorless, non-protein sulfur amino acid serves as the stable precursor to allicin, the volatile thiosulfinate responsible for garlic's characteristic aroma and many of its acute biological effects [2]. Alliin exists as a sulfoxide amino acid (CAS No. 556-27-4) with the molecular formula C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol. Unlike its downstream degradation products, alliin remains intact within undamaged garlic cloves and exhibits distinct physicochemical properties, including high water solubility and stability under ambient conditions in its purified form [3].

S-Allyl-DL-cysteine Sulfoxide (Alliin): Why In-Class Substitution with SAC or Allicin Introduces Analytical and Functional Variability


The organosulfur compound class from Allium species encompasses a structurally diverse array of molecules—including S-allyl-L-cysteine (SAC), allicin, diallyl disulfide, diallyl trisulfide, and ajoene—that exhibit profoundly divergent physicochemical stabilities, metabolic fates, and biological activities. Generic substitution among these in-class compounds is scientifically unsound because their distinct sulfur oxidation states, allyl group configurations, and molecular weights dictate non-interchangeable behavior in both analytical and biological systems. For instance, alliin (a sulfoxide) is odorless and stable at ambient temperature in its purified form, whereas allicin (a thiosulfinate) is highly volatile and thermally labile, requiring enzymatic conversion from alliin via alliinase [1]. Similarly, while SAC (a sulfide lacking the sulfoxide moiety) demonstrates high oral bioavailability in animal models (>87%), alliin's pharmacokinetic profile and metabolic conversion pathways differ substantially, leading to distinct downstream bioactive metabolites . These inherent differences in stability, solubility, and biological activation mechanisms preclude any assumption of functional equivalence among garlic-derived organosulfur compounds, necessitating rigorous, compound-specific validation for research or industrial applications.

S-Allyl-DL-cysteine Sulfoxide (Alliin): Head-to-Head Quantitative Differentiation Against Closest Analogs


Alliin Exhibits 25-Fold Weaker Direct Radical Scavenging Activity than Se-Allicin in DPPH Assay, Distinguishing It as a Stable Precursor Rather Than a Primary Antioxidant

In a direct head-to-head comparison using the DPPH free radical scavenging assay, alliin demonstrated an IC50 value of 387 mmol/L, whereas Se-allicin (the selenium analog) exhibited an IC50 of 15.3 mmol/L [1]. This 25.3-fold difference in potency confirms that alliin possesses minimal direct antioxidant capacity relative to its selenium-enriched analog. The study utilized chemically synthesized alliin and Se-allicin evaluated under optimized spectrometric conditions at 517 nm detection wavelength with a 30-minute stabilization period [1].

Antioxidant Activity DPPH Assay Selenium-Enriched Garlic

Thermal Processing Reduces Alliin Content by 29% While Generating SAC and SAMC, Distinguishing Alliin as a Thermally Labile Precursor Molecule

Quantitative HPLC analysis revealed that thermal treatment at 121 °C for 40 minutes reduced alliin content from 85.7% to 60.8% in garlic extract, representing a 29.1% absolute decrease [1]. Concurrently, this thermal degradation generated S-allylcysteine (SAC) and S-allylmercaptocysteine (SAMC) as newly formed compounds [1]. This demonstrates that alliin is not thermally stable under high-temperature processing conditions and undergoes conversion to structurally distinct organosulfur species. The degradation follows first-order kinetics, with a rate constant k = 4.38 × 10¹⁷ exp(−142494/RT) min⁻¹ across 60–89 °C [2].

Thermal Stability Degradation Kinetics Food Processing

Alliin Exhibits Weak Direct Antibacterial Activity (MIC 5,000–20,000 ppm) Relative to Allicin (MIC 6 μg/mL), Confirming Its Role as an Inactive Precursor Requiring Enzymatic Activation

Cross-study analysis of antimicrobial efficacy reveals a stark functional divergence between alliin and its enzymatic product allicin. Alliin demonstrates minimal inhibitory concentrations (MIC) ranging from 5,000 to 20,000 ppm against various microorganisms [1], whereas allicin exhibits potent activity with MIC values as low as 6 μg/mL against Helicobacter pylori [2]. This >800-fold difference in potency (when converted to equivalent units) confirms that alliin is essentially inactive as a direct antimicrobial agent and requires conversion to allicin via alliinase to exert antimicrobial effects. One study reporting lower alliin MIC values (0.386–6.094 μg/mL) noted that alliin exhibited no bactericidal activity (MBC) in vitro [3].

Antimicrobial Activity MIC Garlic Compounds

Alliin Demonstrates Significant Cardioprotective Efficacy in Myocardial Infarction Models via Necroptosis Inhibition and Autophagy Enhancement, a Mechanism Not Shared by SAC

In a mouse model of myocardial infarction (MI), alliin treatment preserved heart function and significantly attenuated the area of infarction in the myocardium [1]. Mechanistically, alliin inhibited necroptosis while promoting autophagy both in vitro and in vivo, reducing the necroptotic index dose-dependently and suppressing receptor-interacting protein 1 (RIP1), RIP3, and tumor necrosis factor receptor-associated factor 2 (TRAF2) expression [1]. Concurrently, alliin increased peroxisome proliferator-activated receptor γ (PPARγ) levels [1]. This dual modulation of necroptosis and autophagy is not reported for S-allylcysteine (SAC), which primarily exerts cardioprotection through antioxidant and anti-inflammatory pathways rather than necroptosis regulation. In a separate rat model of isoproterenol-induced myocardial injury, alliin pretreatment significantly decreased serum cardiac marker enzyme activities (e.g., creatine kinase, lactate dehydrogenase) and increased their activities in heart tissue, indicating preservation of cardiomyocyte membrane integrity [2].

Cardioprotection Myocardial Infarction Necroptosis Autophagy

Alliin Inhibits Squalene Monooxygenase with IC50 = 120 μM, Representing a Distinct Cholesterol Biosynthesis Target Relative to Other Garlic Organosulfur Compounds

Alliin has been identified as an inhibitor of squalene monooxygenase, a rate-limiting enzyme in the downstream cholesterol biosynthesis pathway, with an IC50 value of 120 μM [1]. This enzymatic target is distinct from HMG-CoA reductase, the primary target of statins and certain other garlic-derived compounds. In contrast, allicin inhibits cholesterol biosynthesis in HepG2 cells with an IC50 of 7 μM, while ajoene demonstrates an IC50 of 9 μM [2]. S-allylcysteine (SAC) does not directly inhibit squalene monooxygenase at comparable concentrations. The squalene monooxygenase inhibitory activity of alliin represents a unique mechanism among Allium organosulfur compounds, potentially contributing to its reported hypolipidemic effects in vivo [3].

Cholesterol Biosynthesis Squalene Monooxygenase Enzyme Inhibition

Alliin Functions as an α-Amylase Inhibitor for Postprandial Glucose Control, a Distinct Metabolic Application Supported by Patent Data

Patent documentation establishes that S-allyl cysteine sulfoxide (alliin) functions as an α-amylase inhibitor, a mechanism distinct from the α-glucosidase inhibition commonly associated with other plant-derived compounds [1]. The patent claims compositions containing alliin for suppression of postprandial blood glucose increase and prevention or treatment of diabetes, with the stated advantage of reduced gastrointestinal side effects compared to α-glucosidase inhibitors [1]. While S-allylcysteine (SAC) has been reported to inhibit α-glucosidase in vitro, alliin's α-amylase targeting represents a divergent enzymatic mechanism within the same carbohydrate digestion pathway [2]. Quantitative inhibition data (e.g., IC50 values) are not disclosed in the patent literature, representing a limitation of this evidence dimension.

α-Amylase Inhibition Diabetes Postprandial Glucose

S-Allyl-DL-cysteine Sulfoxide (Alliin): Evidence-Based Application Scenarios for Research and Industrial Procurement


Cardiovascular Research: Myocardial Ischemia-Reperfusion Injury and Necroptosis Pathway Studies

Based on the evidence that alliin preserves cardiac function and reduces infarct area in mouse MI models via inhibition of necroptosis (RIP1/RIP3 pathway) and enhancement of autophagy [1], alliin is optimally suited for cardiovascular research programs investigating necroptosis-mediated cardiomyocyte death. Unlike SAC, which operates through antioxidant mechanisms, alliin provides a unique tool compound for dissecting necroptosis-autophagy crosstalk in ischemic heart disease. Preclinical dosing guidance from the literature indicates effective protective doses in the range of 20-40 mg/kg in rodent models [1]. For procurement, researchers should request certificate of analysis documentation confirming purity ≥98% and absence of allicin contamination.

Nutraceutical Formulation Development: Stable Precursor for Controlled Allicin Release Systems

Given alliin's documented stability under ambient conditions in purified form [1] and its requirement for enzymatic conversion to generate allicin (the active antimicrobial/antioxidant species) [2], alliin is the preferred starting material for developing controlled-release garlic formulations. This application leverages the 25.3-fold difference in direct antioxidant activity between alliin and Se-allicin [3] to design products that release active allicin upon contact with endogenous alliinase or gastrointestinal conditions. Industrial procurement should prioritize alliin with documented residual alliinase activity <0.1% to ensure formulation stability and predictable conversion kinetics.

Metabolic Disease Research: Squalene Monooxygenase Inhibition for Cholesterol Biosynthesis Studies

Alliin's IC50 of 120 μM against squalene monooxygenase [1] positions it as a mechanistically distinct probe for investigating the post-squalene cholesterol biosynthesis pathway. Unlike allicin (IC50 = 7 μM for broader cholesterol synthesis inhibition) [2] and SAC (which does not target squalene monooxygenase), alliin enables pathway-specific inhibition studies without confounding effects on HMG-CoA reductase. Researchers should verify that purchased alliin meets analytical specifications for squalene monooxygenase inhibition assays, including documented purity by HPLC and absence of interfering thiosulfinates.

Glycemic Control Research: α-Amylase Inhibitor Development Programs

Patent-protected α-amylase inhibitory activity [1] supports the use of alliin in metabolic research programs targeting postprandial glucose regulation. The distinct enzymatic target (α-amylase vs. α-glucosidase) differentiates alliin from SAC and other garlic-derived compounds, potentially offering reduced gastrointestinal side effects relative to acarbose [1]. However, the absence of published IC50 data limits direct quantitative comparison; procurement should include independent α-amylase inhibition validation as part of incoming quality control. For nutraceutical applications, alliin content standardization to 1.0-1.5% w/w aligns with fresh garlic compositional data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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